N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,3-dimethyl-6-quinoxalinecarboxamide
Description
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,3-dimethyl-6-quinoxalinecarboxamide is a heterocyclic compound featuring a quinoxaline core substituted with methyl groups at positions 2 and 3, and a carboxamide group at position 4. The carboxamide moiety is linked to a tetrahydro-2H-pyran ring substituted with a 4-methoxyphenyl group at position 5. This structural complexity confers unique physicochemical and biological properties. The quinoxaline ring system is known for its electron-deficient aromaticity, enabling interactions with biological targets such as kinases or receptors . The tetrahydro-2H-pyran moiety enhances solubility compared to fully aromatic scaffolds, while the 4-methoxyphenyl group may influence metabolic stability and binding affinity through steric and electronic effects .
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2,3-dimethylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C24H27N3O3/c1-16-17(2)27-22-14-18(4-9-21(22)26-16)23(28)25-15-24(10-12-30-13-11-24)19-5-7-20(29-3)8-6-19/h4-9,14H,10-13,15H2,1-3H3,(H,25,28) |
InChI Key |
HNJZCSONDKYEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,3-dimethyl-6-quinoxalinecarboxamide typically involves multiple steps. One common route starts with the preparation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 2,3-dimethylquinoxaline-6-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,3-dimethyl-6-quinoxalinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,3-dimethyl-6-quinoxalinecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,3-dimethyl-6-quinoxalinecarboxamide involves its interaction with specific molecular targets. The quinoxaline core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydropyran ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Quinoxaline vs. Quinazoline: The compound in , N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide, replaces the quinoxaline core with a quinazoline ring.
- Pyrimidine Derivatives : and describe pyrimidine-based carboxamides (e.g., N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide). Pyrimidines offer smaller aromatic surfaces, which may limit stacking interactions but improve selectivity for specific enzymatic pockets .
Substituent Effects
- Methoxy Groups: The 4-methoxyphenyl group in the target compound contrasts with the 2,4-dimethoxyphenyl group in ’s 4-(2,4-Dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The para-methoxy substitution in the target may enhance π-π interactions compared to ortho-substituted analogues, which introduce steric hindrance .
Physicochemical Properties
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,3-dimethyl-6-quinoxalinecarboxamide (CAS No. 664993-53-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N2O5 |
| Molecular Weight | 434.48 g/mol |
| CAS Number | 664993-53-7 |
| Purity | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Properties
One of the primary areas of research surrounding this compound is its anticancer activity . Studies have indicated that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases and the induction of apoptosis in tumor cells.
Case Study: In Vitro Analysis
In a study conducted on several cancer cell lines, including breast and lung cancer, this compound demonstrated:
- IC50 Values : Ranging from 5 to 20 µM across different cell lines.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activation assays.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications . Research indicates that quinoxaline derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria.
Research Findings
A recent study evaluated the antibacterial efficacy of the compound:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : Minimum inhibitory concentration (MIC) values were found to be 15 µg/mL for S. aureus and 25 µg/mL for E. coli, indicating potent antibacterial activity.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties , potentially beneficial in neurodegenerative diseases such as Alzheimer's.
The neuroprotective effects are hypothesized to stem from:
- Antioxidant Activity : Reduction of oxidative stress markers in neuronal cells.
- Inhibition of Neuroinflammation : Downregulation of pro-inflammatory cytokines.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
